N-Vinylacetanilide is an organic compound characterized by the presence of both a vinyl group and an acetanilide moiety. Its chemical structure can be represented as:
This compound is notable for its reactivity due to the presence of the vinyl group, which can participate in various
N-Vinylacetanilide undergoes several important reactions:
Several methods exist for synthesizing N-Vinylacetanilide:
N-Vinylacetanilide has various applications across different fields:
Studies on N-Vinylacetanilide interactions focus primarily on its reactivity with other chemical species. For instance, it has been shown to interact with electrophilic reagents in vinylation reactions. Additionally, research into its polymeric forms reveals insights into how it behaves under different environmental conditions and its stability when used in various applications.
Several compounds share structural features with N-Vinylacetanilide. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Acetanilide | Amide group attached to an aromatic ring | Common precursor in organic synthesis |
Vinyl Acetate | Vinyl group attached to an acetate | Widely used in industrial applications |
N-Vinylpyrrolidone | Contains a pyrrolidone ring | Known for its excellent film-forming properties |
N-Vinylformamide | Contains an amide group | Used primarily in polymer production |
N-Vinylacetanilide is unique due to its dual functionality as both a vinyl monomer and an acetamido derivative, making it versatile for various synthetic applications.
The Reppe vinylation, first reported in 1931, remains a cornerstone for synthesizing vinylamines, including N-vinylacetanilide. This method involves the reaction of acetylene with acetanilide under high-pressure conditions (100–300 psi) and elevated temperatures (160–200°C) in the presence of a strong base catalyst, such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu). The mechanism proceeds via nucleophilic attack of the acetanilide’s nitrogen on acetylene, facilitated by the base, which deprotonates the amine to generate a reactive amide ion.
A critical challenge in this process is the handling of acetylene, which is highly explosive in pure form. To mitigate risks, acetylene is often diluted with inert gases like nitrogen or carbon dioxide, or reactions are conducted in specialized apparatus designed to minimize free space. The reactivity of acetanilide in this system is influenced by its electronic structure: the electron-withdrawing acetyl group reduces the nucleophilicity of the nitrogen compared to aliphatic amines, necessitating optimized reaction conditions to achieve satisfactory conversion rates.
The choice of solvent and catalyst significantly impacts the efficiency of N-vinylacetanilide synthesis. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are preferred due to their ability to stabilize ionic intermediates and enhance catalyst activity. Table 1 summarizes key findings from studies investigating solvent and catalyst combinations:
Table 1. Optimization of Solvent and Catalytic Systems for Reppe Vinylation
Solvent | Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) |
---|---|---|---|---|
DMF | KOH | 180 | 200 | 72 |
DMSO | KOtBu | 190 | 250 | 68 |
Tetrahydrofuran | KOH | 170 | 150 | 45 |
Data derived from Reppe reaction literature.
Notably, DMF paired with KOH achieves higher yields compared to tetrahydrofuran, likely due to better solubility of acetanilide and improved catalyst dispersion. Catalytic activity is further influenced by the base strength: stronger bases like KOtBu may accelerate the reaction but risk promoting side reactions, such as over-vinylation or decomposition of acetylene. Recent advancements explore heterogeneous catalysts, such as silica-supported potassium species, to enable easier recovery and reuse, though these systems require further validation for acetanilide substrates.
The Reppe vinylation of acetanilide is prone to byproducts that limit yields. Common issues include:
Yield optimization strategies include:
Despite these measures, industrial-scale yields rarely exceed 75%, highlighting the need for innovative approaches, such as flow chemistry or photochemical activation, to overcome inherent thermodynamic and kinetic barriers.
N-Vinylacetanilide undergoes radical polymerization through several distinct initiation mechanisms that are characteristic of vinyl monomers containing electron-withdrawing amide functionalities [1]. The primary initiation pathway involves thermal decomposition of radical initiators, with azobisisobutyronitrile serving as the most commonly employed initiating species due to its favorable decomposition kinetics at moderate temperatures [2]. The initiation process follows a two-step mechanism where the initiator first undergoes homolytic cleavage to generate primary radicals, followed by addition of these radicals to the vinyl double bond of N-Vinylacetanilide [3].
The decomposition kinetics of azobisisobutyronitrile in the presence of N-Vinylacetanilide demonstrate first-order behavior with respect to initiator concentration, exhibiting rate constants in the range of 10⁻⁵ to 10⁻⁴ s⁻¹ at 60°C [4]. Temperature dependency studies reveal activation energies for initiation ranging from 125 to 135 kilojoules per mole, which are consistent with carbon-nitrogen bond dissociation energies observed in similar azo compounds [3]. The efficiency of initiation varies significantly with temperature, showing optimal performance between 60 and 80°C, where the balance between initiator decomposition rate and thermal stability of the growing polymer chains is achieved [1].
Alternative initiation mechanisms include redox systems employing titanium(III)-dimethylglyoxime complexes, which demonstrate enhanced initiation rates at lower temperatures compared to purely thermal systems [5]. These redox initiators exhibit unique kinetic behavior, with rate constants showing non-linear dependence on initiator concentration due to complex formation between the metal center and the amide functionality of N-Vinylacetanilide [5]. Photochemical initiation using ultraviolet radiation in the presence of photoinitiators represents another viable pathway, particularly for applications requiring spatial and temporal control of polymerization [6].
The molecular structure of N-Vinylacetanilide significantly influences radical reactivity patterns, with the acetamide group providing both electronic and steric effects that modulate initiation efficiency [1]. Quantum mechanical calculations indicate that the electron-withdrawing nature of the acetyl group decreases the electron density at the vinyl carbon, making it more susceptible to nucleophilic radical attack [7]. This electronic effect is quantified through Alfrey-Price parameters, where N-Vinylacetanilide exhibits Q values between 0.15 and 0.18 and e values ranging from -1.2 to -1.6, indicating moderate reactivity with strong electron-withdrawing character [8].
The copolymerization behavior of N-Vinylacetanilide with styrene demonstrates complex kinetic patterns that deviate from ideal random copolymerization due to significant differences in monomer reactivity [9] [10]. Reactivity ratio determinations using the Kelen-Tudos method reveal r₁ values (N-Vinylacetanilide) ranging from 0.25 to 0.35 and r₂ values (styrene) between 2.5 and 3.5, indicating a strong preference for styrene incorporation in the growing polymer chains [11]. The product of reactivity ratios (r₁ × r₂) falls within 0.6 to 1.2, suggesting a tendency toward alternating copolymerization rather than random incorporation [12].
Compositional drift analysis during copolymerization reveals that styrene is preferentially consumed in the early stages of reaction, leading to N-Vinylacetanilide-rich copolymers at higher conversions [10]. This compositional heterogeneity significantly affects the thermal and mechanical properties of the resulting materials, with glass transition temperatures showing composition-dependent behavior ranging from 80°C for N-Vinylacetanilide-rich segments to 120°C for styrene-rich domains [13]. Molecular weight distributions typically exhibit polydispersity indices between 1.8 and 2.5, which are characteristic of free radical copolymerization processes [14].
The copolymerization dynamics with methyl methacrylate exhibit even more pronounced alternating tendencies, with reactivity ratios of r₁ = 0.15-0.25 (N-Vinylacetanilide) and r₂ = 4.0-6.0 (methyl methacrylate) [5]. These values indicate that methyl methacrylate radicals show extremely high selectivity for N-Vinylacetanilide monomer addition, while N-Vinylacetanilide radicals preferentially add methyl methacrylate units [15]. The resulting copolymers display enhanced thermal stability compared to homopolymers of either component, with decomposition temperatures elevated by 20 to 30°C due to the alternating structure [5].
Kinetic modeling using the terminal model adequately describes the copolymerization behavior under most conditions, though deviations are observed at very high conversions where diffusion limitations become significant [11]. The overall rate of copolymerization with both styrene and methyl methacrylate is generally lower than the corresponding homopolymerization rates, consistent with the cross-propagation rate constants being smaller than the homo-propagation constants [5]. Molecular weight control in these copolymerization systems can be achieved through chain transfer agents, with mercaptans showing transfer constants of 0.3 to 0.4 for both comonomer systems [16].
Temperature effects on copolymerization kinetics reveal activation energies for cross-propagation that are 5 to 10 kilojoules per mole higher than those for homo-propagation, indicating increased energy barriers for the incorporation of unlike monomer units [5]. This temperature dependence allows for some degree of composition control through reaction temperature adjustment, though the effect is relatively modest compared to monomer feed ratio manipulation [17].
Solvent polarity exerts profound effects on the copolymerization behavior of N-Vinylacetanilide, with both reactivity ratios and overall polymerization kinetics showing systematic dependence on dielectric constant and hydrogen bonding capacity [18] [19]. Studies conducted in solvents ranging from nonpolar hydrocarbons to highly polar aprotic solvents demonstrate that increasing solvent polarity generally favors N-Vinylacetanilide incorporation relative to more hydrophobic comonomers like styrene [17].
In benzene (dielectric constant = 2.3), the reactivity ratio r₁ for N-Vinylacetanilide versus styrene is approximately 0.30, while in highly polar dimethylformamide (dielectric constant = 36.7), this value decreases to 0.22 [18]. This trend reflects the preferential solvation of the polar amide functionality by polar solvents, which stabilizes the N-Vinylacetanilide radical and reduces its reactivity toward cross-propagation [20]. Conversely, the styrene reactivity ratio r₂ increases from 2.8 in benzene to 3.8 in dimethylformamide, indicating enhanced selectivity for N-Vinylacetanilide addition by styrene radicals in polar media [19].
The relationship between solvent polarity and propagation rate constants follows a complex pattern that cannot be explained solely by dielectric effects [18]. Hydrogen bonding interactions between protic solvents and the amide group of N-Vinylacetanilide lead to additional rate enhancements, with methanol showing propagation rate constants 30% higher than predicted based on dielectric constant alone [20]. This enhancement is attributed to hydrogen bond-assisted stabilization of the transition state for radical addition, effectively lowering the activation energy for propagation [21].
Aromatic solvents exhibit unique behavior due to π-π stacking interactions with both the phenyl ring of N-Vinylacetanilide and aromatic comonomers [18]. In toluene, complex formation between the growing radical and solvent molecules leads to apparent retardation of polymerization, with overall rate constants reduced by 20 to 30% compared to aliphatic solvents of similar polarity [22]. This retardation is accompanied by changes in reactivity ratios that favor the formation of more alternating sequences, suggesting that the complexed radicals have altered selectivity patterns [19].
Bootstrap effects, where monomer partitioning between the polymer-rich and solvent-rich phases influences apparent reactivity ratios, become significant in highly incompatible solvent systems [19]. In polar solvents like dimethyl sulfoxide, preferential partitioning of N-Vinylacetanilide into the polymer phase leads to local monomer concentration effects that can shift reactivity ratios by 10 to 15% compared to homogeneous solution conditions [17]. These effects are particularly pronounced at high conversion where phase separation becomes more extensive [20].
The practical implications of solvent effects extend to molecular weight control and polymer architecture design [17]. Chain transfer constants for common transfer agents show solvent dependence, with values in polar solvents typically 20 to 40% higher than in nonpolar media due to enhanced solvation of the transfer agent and improved radical-molecule encounter rates [20]. Temperature coefficients for reactivity ratios also vary with solvent polarity, providing an additional parameter for controlling copolymer composition through the interplay of thermal and solvation effects [19].
Table 1: N-Vinylacetanilide Polymerization Parameters
Parameter | Typical Value | Comments |
---|---|---|
Q value | 0.15-0.18 | Similar to N-vinylacetamide (Q=0.16, e=-1.57) |
e value | -1.2 to -1.6 | Indicates electron-withdrawing character |
Propagation rate constant (kp) at 60°C (L mol⁻¹ s⁻¹) | 10²-10³ | Typical for N-vinyl monomers at standard conditions |
Termination rate constant (kt) at 60°C (L mol⁻¹ s⁻¹) | 10⁶-10⁸ | Diffusion-controlled termination |
Overall rate constant (koverall) at 60°C (mol L⁻¹ s⁻¹) | 10⁻⁴-10⁻⁶ | Depends on initiator concentration and temperature |
Activation energy for propagation (kJ mol⁻¹) | 25-35 | Similar to other amide-containing vinyl monomers |
Activation energy for termination (kJ mol⁻¹) | 10-20 | Low activation energy for radical combination |
Glass transition temperature (°C) | 80-120 | Influenced by amide group hydrogen bonding |
Molecular weight range (g mol⁻¹) | 10,000-500,000 | Controlled by initiator concentration and reaction time |
Polydispersity index (PDI) | 1.5-3.0 | Typical for free radical polymerization |
Table 2: Reactivity Ratios for N-Vinylacetanilide Copolymerization
Comonomer | r₁ (N-Vinylacetanilide) | r₂ (Comonomer) | r₁ × r₂ | Copolymerization Type |
---|---|---|---|---|
Styrene | 0.25-0.35 | 2.5-3.5 | 0.6-1.2 | Alternating tendency |
Methyl methacrylate | 0.15-0.25 | 4.0-6.0 | 0.6-1.5 | Alternating tendency |
Vinyl acetate | 0.8-1.2 | 0.8-1.2 | 0.64-1.44 | Random to ideal |
N-vinylpyrrolidone | 0.9-1.1 | 0.9-1.1 | 0.81-1.21 | Nearly ideal random |
Acrylamide | 0.4-0.6 | 1.5-2.5 | 0.6-1.5 | Alternating tendency |
Table 3: Solvent Effects on N-Vinylacetanilide Polymerization Kinetics
Solvent | Dielectric Constant (ε) | Relative Rate (kp,rel) | r₁ (vs Styrene) | Comments |
---|---|---|---|---|
Benzene | 2.3 | 0.6 | 0.30 | Moderate complex formation |
Toluene | 2.4 | 0.7 | 0.32 | Similar to benzene |
Ethyl acetate | 6.0 | 1.0 | 0.28 | Reference solvent |
Acetone | 20.7 | 1.2 | 0.25 | Enhanced polarity effects |
Dimethylformamide | 36.7 | 1.4 | 0.22 | Strong solvation of amide group |
Dimethyl sulfoxide | 47.2 | 1.5 | 0.20 | Highest solvation effect |
Tetrahydrofuran | 7.6 | 0.9 | 0.26 | Good compromise solvent |
Chloroform | 4.8 | 0.8 | 0.29 | Weak complex formation |
Methanol | 32.7 | 1.3 | 0.24 | Hydrogen bonding effects |
Water | 78.4 | 1.8 | 0.18 | Maximum polarity effect |
N-Vinylacetanilide (N-ethenyl-N-phenylacetamide) represents a significant vinyl monomer in the development of interpenetrating polymer network (IPN) hydrogels, characterized by its molecular formula C10H11NO and molecular weight of 161.20 g/mol [1]. The compound's unique structural features, including the vinyl group attached to an acetanilide moiety, provide distinctive opportunities for crosslinking and network formation that differ fundamentally from conventional vinyl monomers.
The design of crosslinking agents for IPN hydrogels incorporating N-Vinylacetanilide requires careful consideration of the compound's structural characteristics and reactivity patterns. IPN hydrogels consist of two or more polymer networks that are interlaced on a molecular scale but not covalently bonded to each other, creating materials with enhanced mechanical properties compared to single-network systems [2] [3].
N-Vinylacetanilide functions as both a monomer and a potential crosslinking component through its vinyl functionality. The acetanilide group provides hydrogen bonding capabilities through the amide carbonyl oxygen and nitrogen, facilitating secondary interactions within the polymer matrix [4]. Research demonstrates that the formation of IPN structures can be achieved through sequential polymerization methods, where N-Vinylacetanilide polymerizes within a pre-existing polymer matrix, or through simultaneous polymerization of multiple monomer systems [2].
The crosslinking efficiency of N-Vinylacetanilide-based systems depends significantly on the molecular architecture of the crosslinking agent. Studies on similar vinyl acetate systems show that the polymerization rate and network formation kinetics are influenced by the presence of functional groups that can participate in secondary interactions [5]. The acetanilide moiety in N-Vinylacetanilide provides multiple interaction sites, including the aromatic ring for π-π stacking and the amide group for hydrogen bonding.
Table 1: Crosslinking Parameters for N-Vinylacetanilide Systems
Parameter | Value Range | Reference Condition |
---|---|---|
Initiation Temperature | 40-80°C | Aqueous medium [6] |
Crosslinking Density | 0.1-2.5 mol% | Relative to monomer [7] |
Gel Point Conversion | 15-30% | Typical range [8] |
Network Formation Time | 2-24 hours | Temperature dependent [9] |
The kinetics of polymer network formation involving N-Vinylacetanilide follow multistage reaction mechanisms characteristic of step-growth polymerization systems [8]. The apparent reaction rate depends on the number of functional groups that have already reacted, with the fastest overall reaction rates observed until each crosslinking molecule has reacted once on average [8].
Dual crosslinking mechanisms can be employed with N-Vinylacetanilide systems, combining covalent crosslinks through the vinyl group with physical crosslinks through hydrogen bonding of the acetanilide moieties [10]. This approach enhances mechanical properties while maintaining processability, as the physical crosslinks can reorganize under stress while the covalent network provides structural integrity.
The N-substituent in N-Vinylacetanilide exerts significant steric effects on chain propagation kinetics during polymerization. The bulky acetanilide group creates spatial hindrance that influences both the rate and stereochemistry of polymer chain growth. Studies on N-substituted vinyl monomers demonstrate that increasing the size of N-substituents generally decreases propagation rate constants due to steric repulsion between the growing polymer chain and incoming monomer molecules [11] [12].
The acetanilide N-substituent in N-Vinylacetanilide introduces several steric considerations. The phenyl ring provides significant bulk adjacent to the polymerization site, while the acetyl group adds additional steric hindrance. This configuration affects the approach angle of incoming monomer molecules during propagation, leading to reduced propagation rates compared to less hindered vinyl monomers [13].
Table 2: Steric Effects on Propagation Kinetics
N-Substituent Type | Relative Propagation Rate | Steric Parameter |
---|---|---|
Hydrogen | 1.00 | Reference [12] |
Methyl | 0.85 | Low hindrance [11] |
Ethyl | 0.72 | Moderate hindrance [11] |
Acetanilide | 0.45-0.60 | High hindrance[estimated] |
The steric effects also influence the tacticity of the resulting polymer. Bulky N-substituents tend to promote stereospecific propagation, leading to more ordered polymer structures [12]. In the case of N-Vinylacetanilide, the acetanilide group can direct the stereochemistry of addition through both steric and electronic effects, potentially favoring isotactic or syndiotactic configurations depending on reaction conditions.
Chain transfer reactions are also affected by the steric environment around the N-substituent. The acetanilide group can participate in chain transfer through hydrogen abstraction from the methyl group of the acetyl moiety, providing an additional mechanism for molecular weight control [14]. This behavior is particularly relevant in controlled polymerization systems where precise molecular weight distribution is required.
The intrinsic reactivity of polymer chain ends bearing N-Vinylacetanilide units decreases as the steric bulk of the N-substituent increases [11]. This effect is attributed to the reduced accessibility of the active site for incoming monomer molecules, leading to slower overall polymerization rates but potentially improved control over polymer architecture.
The temperature-dependent swelling behavior of N-Vinylacetanilide-containing polymer networks exhibits complex relationships between polymer structure, crosslinking density, and thermal response. Unlike conventional thermosensitive polymers that show simple volume transitions, N-Vinylacetanilide systems demonstrate multistage swelling behaviors influenced by both hydrogen bonding and hydrophobic interactions [15] [16].
The swelling kinetics follow Arrhenius-type temperature dependence, with activation energies typically ranging from 20-50 kJ/mol depending on the crosslinking density and network architecture [15]. Higher crosslinking densities generally result in higher activation energies due to increased resistance to network expansion. The presence of acetanilide groups introduces additional hydrogen bonding sites that can either promote or restrict swelling depending on the solvent environment.
Table 3: Temperature-Dependent Swelling Parameters
Temperature (°C) | Swelling Ratio | Diffusion Coefficient (m²/s) | Activation Energy (kJ/mol) |
---|---|---|---|
25 | 4.2-6.8 | 8.35 × 10⁻¹¹ | 24 [15] |
40 | 5.1-8.2 | 1.2 × 10⁻¹⁰ | 28 [17] |
60 | 6.8-11.5 | 2.4 × 10⁻¹⁰ | 35 [18] |
80 | 8.2-15.3 | 4.1 × 10⁻¹⁰ | 42 [15] |
The swelling behavior exhibits asymmetric kinetics between expansion and contraction phases [15]. When N-Vinylacetanilide networks are subjected to temperature changes, the swelling process typically occurs faster than shrinking due to the formation of frustrated structures during rapid cooling. This phenomenon is attributed to the temporary entrapment of solvent molecules within the network, creating local aggregations that resist rapid deswelling [15].
The cooperative diffusion coefficient for swelling increases with temperature according to the relationship D = D₀ exp(-Ea/RT), where Ea represents the activation energy for the diffusion process [15]. For N-Vinylacetanilide systems, the activation energy for swelling is typically 20-30% lower than that for shrinking, indicating different mechanisms control these processes [15].
Network elasticity plays a crucial role in determining temperature-dependent swelling behavior. The acetanilide groups can form reversible hydrogen bonds that act as temporary crosslinks, affecting the effective crosslinking density as a function of temperature [10]. At higher temperatures, thermal energy disrupts these secondary interactions, leading to increased network mobility and enhanced swelling capacity.
The presence of ionic interactions can further modify swelling behavior. When N-Vinylacetanilide networks contain ionic groups or are exposed to ionic solutions, the swelling response becomes sensitive to both temperature and ionic strength [17]. The combination of these effects creates complex swelling profiles that can be tuned for specific applications in responsive materials.
Table 4: Comparative Swelling Kinetics
Process | Temperature Range (°C) | Time Constant (min) | Mechanism |
---|---|---|---|
Swelling | 25-80 | 10-45 | Diffusion-controlled [15] |
Shrinking | 80-25 | 30-120 | Structure-frustrated [15] |
Equilibration | Various | 60-300 | Mixed mechanism [17] |
The analysis of temperature-dependent swelling reveals that N-Vinylacetanilide networks exhibit volume phase transitions that can be precisely controlled through crosslinking density and copolymer composition. These materials show promise for applications requiring precise temperature-responsive behavior, such as drug delivery systems and smart actuators.